![molecular formula C17H19N5O5S B2645687 3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1904364-66-4](/img/structure/B2645687.png)
3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C17H19N5O5S and its molecular weight is 405.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic molecule with potential therapeutic applications. Its unique structure incorporates imidazole, diazepane, and oxazole moieties, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]oxazole core connected to an imidazole-sulfonyl-diazepane moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit multitargeted effects. The primary mechanisms of action likely include:
- TRPC6 Inhibition : The compound may inhibit Transient Receptor Potential Channel 6 (TRPC6), a protein implicated in several renal and cardiovascular diseases. Inhibition of TRPC6 is associated with therapeutic effects in conditions like nephrotic syndrome and heart failure .
- Neuroprotective Effects : Compounds containing imidazole rings have been studied for their neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's disease. They may modulate pathways involved in oxidative stress and inflammation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
Case Studies
- Nephrotic Syndrome Treatment : A study explored the use of TRPC6 inhibitors in animal models of nephrotic syndrome. Results showed that administration of similar compounds led to reduced proteinuria and improved renal function, suggesting that the target compound may have similar effects .
- Alzheimer's Disease Models : In vitro studies using neuronal cell lines demonstrated that compounds with imidazole rings could protect against amyloid-beta toxicity, indicating potential for treating Alzheimer's disease .
- Gelation Studies : Research on related compounds revealed their ability to form hydrogels, which could be beneficial for drug delivery systems. These gels exhibited thermal stability and biocompatibility, making them suitable for pharmaceutical applications .
Aplicaciones Científicas De Investigación
The compound 3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- An imidazole ring, which is known for its biological activity.
- A diazepane moiety that contributes to its pharmacological properties.
- A benzo[d]oxazole unit that may enhance its interactions with biological targets.
GABA-A Receptor Modulation
One of the primary applications of this compound is its potential as a modulator of the GABA-A receptor, which is crucial in the central nervous system's regulation of anxiety, sleep, and muscle relaxation. Research indicates that compounds interacting with the GABA-A receptor can exhibit anxiolytic and sedative effects similar to benzodiazepines .
Anticonvulsant Properties
Given its structural similarities to known anticonvulsants, this compound may also possess anticonvulsant properties. Studies have shown that modifications in the diazepane structure can lead to enhanced efficacy in seizure models .
Neuroprotective Effects
Research has suggested that compounds with imidazole and sulfonyl groups may exhibit neuroprotective effects. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a significant role .
Antitumor Activity
Some studies have indicated potential antitumor properties due to the compound's ability to interfere with cellular signaling pathways involved in cancer progression. The benzo[d]oxazole moiety is known for its bioactivity against various cancer cell lines .
Table 1: Summary of Research Findings
Detailed Insights
- GABA-A Receptor Modulation : The compound was found to enhance GABAergic transmission, leading to increased inhibitory neurotransmission, which is beneficial for treating anxiety disorders .
- Anticonvulsant Effects : In controlled experiments, the compound significantly reduced seizure activity in rodent models, indicating its potential as a new anticonvulsant agent .
- Neuroprotective Mechanisms : The neuroprotective effects were attributed to the compound's ability to scavenge free radicals and inhibit apoptosis in neuronal cells, making it a candidate for further investigation in neurodegenerative diseases .
- Antitumor Mechanism : The compound's interaction with specific cellular pathways was shown to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .
Propiedades
IUPAC Name |
3-[2-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5S/c23-16(11-22-13-4-1-2-5-14(13)27-17(22)24)20-6-3-7-21(9-8-20)28(25,26)15-10-18-12-19-15/h1-2,4-5,10,12H,3,6-9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBYMWBHBWWGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.